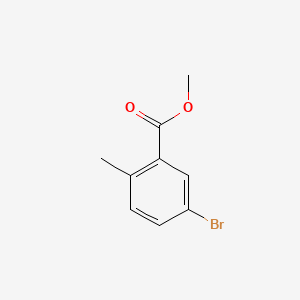

Methyl 5-bromo-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCYLMYCHALQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311504 | |

| Record name | Methyl 5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79669-50-4 | |

| Record name | Methyl 5-bromo-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79669-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 243705 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079669504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79669-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for Methyl 5-bromo-2-methylbenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. Its key physical and chemical properties are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 79669-50-4 | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 45-50 °C | [2] |

| Boiling Point | 265 °C (lit.) | [2][3] |

| Density | 1.433 g/cm³ | [2][4] |

| Solubility | Soluble in methanol (B129727). Some sources indicate solubility in water. | [2][3][4][5] |

| XLogP3 | 3.4 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will exhibit splitting patterns indicative of their positions on the substituted benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon on the ring, and the methoxy (B1213986) carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C-O stretching and C-Br stretching, will also be present. The availability of ATR-IR spectra has been noted.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

This compound is primarily synthesized from its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid.

General Synthesis Workflow

The most common synthetic route involves the esterification of 5-bromo-2-methylbenzoic acid with methanol. This can be achieved through various standard methods, with acid-catalyzed esterification being a prominent example.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

5-Bromo-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Role in Drug Development

While this compound itself may not have direct therapeutic applications, its precursor, 5-bromo-2-methylbenzoic acid, is a key starting material in the synthesis of the SGLT2 inhibitor, canagliflozin, which is used in the treatment of type 2 diabetes.[6] This highlights the importance of this compound as a crucial intermediate in the pharmaceutical industry.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block in organic synthesis, with its significance underscored by its role as an intermediate in the production of pharmaceuticals like canagliflozin. This guide provides essential data and protocols to aid researchers and scientists in their work with this compound. Adherence to proper safety protocols is crucial when handling this chemical.

References

- 1. This compound | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. methyl 5-bromo-2-methyl-benzoate | 79669-50-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. methyl 5-bromo-2-methyl-benzoate CAS#: 79669-50-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

Technical Guide: Physical and Chemical Characteristics of Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4). The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ester. Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 46-50 °C | [3][5] |

| Boiling Point | 265 °C (lit.) | [1][5] |

| Density | 1.433 g/cm³ | [1][5][6] |

| Solubility | Soluble in water. Soluble in DMSO (200 mg/mL with ultrasonic assistance). | [1][7] |

| Flash Point | 110.4 °C | [1] |

| InChI Key | FDCYLMYCHALQJR-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)Br)C(=O)OC | [2] |

Experimental Protocols

Detailed methodologies for determining key physical characteristics and for the synthesis of this compound are provided below.

Determination of Melting Point (Capillary Method)

A standard capillary method is employed to determine the melting point of solid organic compounds like this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The filled capillary tube is placed into the heating block of the melting point apparatus.

-

The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.

Determination of Boiling Point (Microscale Method)

For determining the boiling point of small quantities of a liquid, a microscale method can be utilized. Since this compound is a solid at room temperature, it would first need to be melted.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

A capillary tube, sealed at one end, is inverted and placed into the molten liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is heated in an oil bath. As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined through a standardized procedure.

Materials:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Volumetric flasks

-

Solvents of interest (e.g., water, ethanol, acetone, DMSO)

-

Sample of this compound

Procedure:

-

A known volume of the selected solvent is placed in a test tube.

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period to ensure thorough mixing.

-

The mixture is visually inspected for any undissolved solid.

-

If the solid dissolves completely, more of the compound is added in small, weighed increments until saturation is reached (i.e., a small amount of solid remains undissolved).

-

The total mass of the compound dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in mg/mL or mol/L. For solvents like DMSO where high solubility is reported, a stock solution of a specific concentration (e.g., 200 mg/mL) can be prepared, often requiring sonication to facilitate dissolution[7].

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-bromo-2-methylbenzoic acid.

Materials:

-

5-bromo-2-methylbenzoic acid

-

A suitable acid catalyst (e.g., concentrated sulfuric acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Solvents for extraction and purification (e.g., diethyl ether, saturated sodium bicarbonate solution)

Procedure:

-

5-bromo-2-methylbenzoic acid is dissolved in an excess of methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated using a rotary evaporator to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate and building block in organic synthesis.[4][7] Its functional groups—the methyl ester and the bromo substituent on the aromatic ring—provide reactive sites for a variety of chemical transformations.

-

Pharmaceutical Synthesis: This compound serves as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. The bromo group can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

Agrochemical and Materials Science: Similar to its application in pharmaceutical synthesis, it can be used in the development of new agrochemicals and functional materials where a substituted benzoic acid moiety is required.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific scientific literature detailing the direct biological activity or the involvement of this compound in any specific signaling pathways. It is most commonly characterized as a chemical intermediate for the synthesis of other compounds. Therefore, no signaling pathway diagrams can be provided at this time. Researchers investigating this compound would need to conduct biological screening assays to determine any potential bioactivity.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a synthesized batch of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS:79669-50-4 FT-0652392 methyl 5-bromo-2-methyl-benzoate Product Detail Information [finetechchem.com]

- 4. cenmed.com [cenmed.com]

- 5. methyl 5-bromo-2-methyl-benzoate CAS#: 79669-50-4 [m.chemicalbook.com]

- 6. 79669-50-4[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 7. medchemexpress.com [medchemexpress.com]

Structure and formula of Methyl 5-bromo-o-toluate

An In-depth Technical Guide to Methyl 5-bromo-o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-o-toluate, also known by its IUPAC name methyl 5-bromo-2-methylbenzoate, is an organic compound that serves as a key building block and intermediate in organic synthesis.[1][2][3] Its structure, featuring a substituted benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, tailored for professionals in research and drug development. It is primarily utilized as a biochemical reagent for life science research and is not intended for medical or consumer use.[1][4]

Chemical Structure and Properties

The molecular structure of Methyl 5-bromo-o-toluate consists of a benzoate (B1203000) core, with a methyl group at the ortho position (position 2) and a bromine atom at the meta position relative to the methyl group (position 5).

Chemical Structure:

Physicochemical and Spectroscopic Data

All relevant quantitative data for Methyl 5-bromo-o-toluate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 5-Bromo-o-toluate, 5-Bromo-o-toluic Acid Methyl Ester, 5-Bromo-2-methylbenzoic Acid Methyl Ester | [1][3][6][7] |

| CAS Number | 79669-50-4 | [1][4][7] |

| Molecular Formula | C9H9BrO2 | [3][4][5][7] |

| Molecular Weight | 229.07 g/mol | [1][4][5][7] |

| Appearance | White to light yellow powder or crystal | [6][7] |

| Melting Point | 42°C - 50.0°C | [6][7][8] |

| Boiling Point | 132-135°C at 0.1 mmHg; 265°C (reference) | [7][8] |

| Purity | >98.0% (by GC) | [6][7] |

| SMILES | CC1=C(C=C(C=C1)Br)C(=O)OC | [5] |

| InChI Key | FDCYLMYCHALQJR-UHFFFAOYSA-N | [3][5] |

Synthesis of Methyl 5-bromo-o-toluate

Methyl 5-bromo-o-toluate is typically synthesized via a two-step process starting from o-toluic acid. The first step involves the bromination of o-toluic acid to yield 5-bromo-o-toluic acid, which is then esterified in the second step.

Synthesis Workflow

The logical flow from starting materials to the final product is depicted below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | Methyl 5-Bromo-o-toluate | Bromides | Ambeed.com [ambeed.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 79669-50-4 | TCI AMERICA [tcichemicals.com]

- 7. This compound 79669-50-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

Spectral Analysis of 5-Bromo-2-methylbenzoic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methylbenzoic acid methyl ester (CAS No. 79669-50-4). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Furthermore, it outlines the detailed experimental protocols for the acquisition of these crucial datasets, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Bromo-2-methylbenzoic acid methyl ester.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | s | - | Ar-H |

| 7.98 | m | - | Ar-H |

| 7.68 | d | 8.0 | Ar-H |

| 3.91 | s | - | -OCH₃ |

| 2.5 (estimated) | s | - | Ar-CH₃ |

Note: The chemical shift for the Ar-CH₃ protons is estimated based on typical values for methyl groups attached to an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (Ester) |

| 135.7 | Ar-C |

| 132.4 | Ar-C |

| 132.1 | Ar-C |

| 129.8 | Ar-C |

| 128.0 | Ar-C |

| 122.3 | Ar-C-Br |

| 52.2 | -OCH₃ |

| 21.0 (estimated) | Ar-CH₃ |

Note: The chemical shift for the Ar-CH₃ carbon is estimated based on typical values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic IR absorption peaks for 5-Bromo-2-methylbenzoic acid methyl ester.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-H in-plane bend (aromatic) |

| ~800-600 | Strong | C-Br stretch |

| ~850-750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Molecular Ion Peak (M⁺): [C₉H₉BrO₂]⁺• at m/z 228 and 230 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| 199/201 | [M - OCH₃]⁺ |

| 171/173 | [M - COOCH₃]⁺ |

| 149 | [M - Br]⁺ |

| 118 | [C₈H₆O]⁺ |

| 90 | [C₇H₆]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A solution of 5-10 mg of 5-Bromo-2-methylbenzoic acid methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR) accessory where the solid is placed directly on the crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is commonly performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting fragments are detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 5-Bromo-2-methylbenzoic acid methyl ester using the spectral data.

Technical Guide: Solubility Profile of Methyl 5-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 5-bromo-2-methylbenzoate in common laboratory solvents. Due to the limited availability of public quantitative data, this document combines reported qualitative and quantitative solubility with predicted solubility based on the compound's structural characteristics. A comprehensive, adaptable experimental protocol for determining solubility is also provided, alongside a visualization of a typical synthesis and purification workflow for this compound.

Core Compound Information

This compound is an organic compound frequently utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. A thorough understanding of its solubility is critical for reaction setup, purification, and formulation.

IUPAC Name: this compound CAS Number: 79669-50-4 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol Appearance: White to light yellow powder or crystal Melting Point: 46.0 to 50.0 °C Boiling Point: 265 °C (lit.)[1]

Data Presentation: Solubility of this compound

| Solvent | Formula | Type | Predicted/Reported Solubility |

| Water | H₂O | Polar Protic | Reported as "Soluble"[1][2][3][4][5][6] (likely low) |

| Methanol | CH₃OH | Polar Protic | Reported as "Soluble" |

| Ethanol | C₂H₅OH | Polar Protic | Predicted to be Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Predicted to be Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Predicted to be Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Predicted to be Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Predicted to be Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200 mg/mL (ultrasonication may be needed)[7] |

| Hexane | C₆H₁₄ | Nonpolar | Predicted to be Sparingly Soluble to Insoluble |

| Toluene | C₇H₈ | Nonpolar | Predicted to be Soluble |

Experimental Protocols: Determination of Solubility

While a specific, published protocol for this compound is not available, the following is a detailed, adaptable methodology for the quantitative determination of its solubility, based on standard laboratory practices for organic compounds.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Drying oven or nitrogen stream setup

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, attach a syringe filter and discard the first small portion of the filtrate (to saturate the filter material) before dispensing a known volume (e.g., 0.5 mL) into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vial in a drying oven or under a gentle stream of nitrogen to completely evaporate the solvent. For high-boiling point solvents like DMSO, a vacuum oven at an elevated temperature is recommended.

-

Final Weighing: Once the solvent is fully removed, weigh the collection vial containing the dried solute residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates a common laboratory-scale synthesis and purification workflow for this compound, starting from 5-bromo-2-methylbenzoic acid.

Caption: Synthesis and purification workflow for this compound.

References

- 1. methyl 5-bromo-2-methyl-benzoate CAS#: 79669-50-4 [m.chemicalbook.com]

- 2. methyl 5-bromo-2-methyl-benzoate | 79669-50-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. methyl 5-bromo-2-methyl-benzoate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

Key characteristics and identifiers of Methyl 5-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylbenzoate is a halogenated aromatic ester that serves as a key intermediate in organic synthesis. Its structural features, including the bromine atom and the methyl ester group on a benzene (B151609) ring, make it a versatile building block for the introduction of a substituted benzoyl moiety in more complex molecules. This technical guide provides a comprehensive overview of its core characteristics, identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. A significant application of this compound is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.

Core Characteristics and Identifiers

This compound is identifiable by a unique set of chemical and physical properties. A summary of its key identifiers is presented below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 5-Bromo-o-toluate, 5-Bromo-o-toluic Acid Methyl Ester |

| CAS Number | 79669-50-4 |

| Molecular Formula | C₉H₉BrO₂[1] |

| Molecular Weight | 229.07 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

Physicochemical and Spectral Data

A compilation of the physicochemical and spectral data for this compound is provided in the following tables. This data is crucial for its identification, purification, and use in further synthetic applications.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 46.0 to 50.0 °C | |

| Boiling Point | 265 °C (lit.) | [2] |

| Purity | >98.0% (GC) |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Ar-H |

| ~7.4-7.5 | dd | 1H | Ar-H |

| ~7.1-7.2 | d | 1H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~120 | Ar-C-Br |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic)[3] |

| ~1720 | Strong | C=O stretch (ester)[4] |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring)[5] |

| ~1250 | Strong | C-O stretch (ester)[4] |

| ~800-600 | Strong | C-Br stretch |

Mass Spectrometry Data

| m/z | Interpretation |

| 228/230 | [M]⁺, Molecular ion peak (presence of Br isotope) |

| 197/199 | [M - OCH₃]⁺ |

| 171 | [M - COOCH₃]⁺ |

| 118 | [M - Br - CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below.

Synthesis of this compound from 5-Bromo-2-methylbenzoic acid

Materials:

-

5-Bromo-2-methylbenzoic acid

-

2 M Diazomethyltrimethylsilane in hexane (B92381)

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

1 M aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium bicarbonate solution |* Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Round-bottomed flask (200 mL)

-

Syringe

-

Magnetic stirrer

Procedure: [6]

-

Place 5-Bromo-2-methylbenzoic acid (1.0 g, 4.7 mmol) in a 200 mL round-bottomed flask under a nitrogen atmosphere.

-

Add methanol via syringe.

-

Slowly add a hexane solution of 2 M diazomethyltrimethylsilane (3.5 mL, 23.0 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add glacial acetic acid (16 mL) and continue stirring for 45 minutes.

-

Upon completion of the reaction, dilute the mixture with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with 1 M aqueous sodium hydroxide solution (30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Hexane

-

Chromatography column

-

Collection flasks

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of dichloromethane in hexane (starting with pure hexane and gradually increasing the polarity).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Logical Workflow and Diagrams

This compound is a crucial intermediate in the synthesis of the antidiabetic drug Canagliflozin. The following diagrams illustrate the logical workflow of its synthesis and its subsequent use.

The following diagram illustrates the initial steps of the synthesis of a key intermediate for Canagliflozin, starting from 5-bromo-2-methylbenzoic acid.

Safety Information

This compound is classified as an irritant. Appropriate safety precautions should be taken during its handling and use.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. This guide provides essential technical information for its identification, handling, and application in a research and development setting. The detailed protocols and logical workflows are intended to facilitate its effective use in the synthesis of more complex molecules, particularly in the field of drug discovery and development. As with any chemical reagent, adherence to appropriate safety protocols is paramount.

References

- 1. This compound | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. brainly.com [brainly.com]

- 5. sciencing.com [sciencing.com]

- 6. methyl 5-bromo-2-methyl-benzoate synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

Literature review on the synthesis of substituted bromobenzoates

An In-depth Technical Guide to the Synthesis of Substituted Bromobenzoates

Introduction

Substituted bromobenzoates are a pivotal class of chemical intermediates, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility primarily stems from the presence of two key functional groups: the bromo substituent, which serves as a versatile handle for cross-coupling reactions, and the benzoate (B1203000) ester, which can be readily hydrolyzed or modified. This guide provides a comprehensive review of the core synthetic methodologies for preparing these valuable compounds, aimed at researchers, scientists, and professionals in drug development.

The synthesis of substituted bromobenzoates can be broadly categorized into three primary strategies: the esterification of pre-brominated benzoic acids, the direct electrophilic bromination of benzoate esters, and the transformation of amino groups via the Sandmeyer reaction.

Esterification of Substituted Bromobenzoic Acids

The most direct and common approach to synthesizing substituted bromobenzoates is the esterification of the corresponding bromobenzoic acid. This method benefits from the commercial availability of a wide array of substituted bromobenzoic acids.

a) Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

b) N-Bromosuccinimide (NBS) Catalyzed Esterification

A milder, metal-free alternative involves using N-bromosuccinimide (NBS) as a catalyst.[1][2] This method is tolerant of various functional groups and proceeds under neutral conditions, making it suitable for sensitive substrates.[1][2]

Table 1: Examples of Esterification Reactions for Substituted Bromobenzoate Synthesis

| Starting Material | Alcohol/Reagents | Conditions | Product | Yield | Reference |

| 2-Bromo-5-methoxybenzoic acid | Methanol (B129727), conc. HCl | Reflux, 18 h | Methyl 2-bromo-5-methoxybenzoate | 85% | [3] |

| 3-Bromo-4-fluorobenzoic acid | Methanol, Acetyl chloride | Room temp, 20 h | Methyl 3-bromo-4-fluorobenzoate | 90% | [4] |

| 4-Fluoro-3-bromobenzoyl fluoride | Methanol, Pyridine | Reflux, 2 h | Methyl 3-bromo-4-fluorobenzoate | 93% | [5] |

| 3-Bromo-5-nitrobenzoic acid | Ethanol, Thionyl chloride (SOCl₂) | 80 °C, 4 h | Ethyl 3-bromo-5-nitrobenzoate | 99% | [6] |

| 4-Fluorobenzoic acid | Methanol, NBS (7 mol%) | 70 °C, 20 h | Methyl 4-fluorobenzoate | 68% | [1] |

Experimental Protocol: Synthesis of Methyl 2-bromo-5-methoxybenzoate via Fischer Esterification[3]

-

To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).

-

Heat the reaction mixture to reflux and maintain stirring for 18 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (B1210297) (2 x 100 mL).

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate to yield the product as a light brown oil (4.50 g, 85% yield).

Caption: Overview of primary synthetic strategies.

Electrophilic Bromination of Benzoate Esters

This method involves the direct bromination of a benzoate ester using bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[7] The ester group is a meta-directing deactivator, meaning the incoming bromo group will predominantly add to the meta position relative to the ester.[8] The reaction is slower than the bromination of benzene (B151609) itself due to the deactivating nature of the ester group.[8]

The mechanism proceeds via a classic electrophilic aromatic substitution:

-

Generation of Electrophile : The Lewis acid (FeBr₃) polarizes the Br-Br bond, creating a potent electrophile, often represented as a bromonium ion (Br⁺).[7]

-

Electrophilic Attack : The aromatic ring of the benzoate ester attacks the electrophile, forming a positively charged intermediate known as a sigma complex or arenium ion.[7]

-

Deprotonation : A base removes a proton from the carbon bearing the new bromo group, restoring the aromaticity of the ring and yielding the brominated product.[7]

References

- 1. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]

- 4. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. brainly.com [brainly.com]

- 8. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

A Technical Guide to Ethyl 4-bromobenzoate (C9H9BrO2) for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Building Block in Organic Synthesis

This technical guide provides a comprehensive overview of ethyl 4-bromobenzoate (B14158574), an important chemical intermediate with the molecular formula C9H9BrO2. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications as a key building block in the synthesis of more complex molecules.

Compound Identification and Properties

The most common isomer for the chemical formula C9H9BrO2 is ethyl 4-bromobenzoate. Its IUPAC name is ethyl 4-bromobenzoate. It is also known by several synonyms, including 4-bromobenzoic acid ethyl ester and ethyl p-bromobenzoate.

Physicochemical Data

A summary of the key quantitative data for ethyl 4-bromobenzoate is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 5798-75-4 |

| Appearance | Clear, colorless to light yellow liquid |

| Melting Point | 18 °C |

| Boiling Point | 129-131 °C at 14 mmHg |

| Density | 1.403 g/mL at 25 °C |

| Refractive Index | 1.544 (n20/D) |

| InChI Key | XZIAFENWXIQIKR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1ccc(Br)cc1 |

Synthesis of Ethyl 4-bromobenzoate

Ethyl 4-bromobenzoate is commonly synthesized via Fischer esterification of 4-bromobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. A more contemporary method involves the reaction of 4-bromobenzaldehyde (B125591) with ethanol.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This protocol details a modern approach to the synthesis of ethyl 4-bromobenzoate.

Materials:

-

4-bromobenzaldehyde (0.1 mol)

-

Ethanol (0.5 mol)

-

1-(2,6-diisopropyl)phenyl-3-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonimide) salt (0.005 mol)

-

Cesium carbonate (0.05 mol)

-

Toluene (B28343) (150 mL)

-

500 mL round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Apparatus for column chromatography

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask, add 4-bromobenzaldehyde (0.1 mol), ethanol (0.5 mol), the imidazolium (B1220033) salt catalyst (0.005 mol), cesium carbonate (0.05 mol), and toluene (150 mL).

-

Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

-

Stir the reaction mixture at 60 °C for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with saturated brine until it reaches a neutral pH.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to obtain pure ethyl 4-bromobenzoate.

This method has been reported to achieve a yield of approximately 90%.

Applications in Drug Development and Organic Synthesis

Ethyl 4-bromobenzoate is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1] Its utility stems from the presence of the bromine atom, which can be readily displaced or used in cross-coupling reactions to form new carbon-carbon bonds.

One of the most significant applications of aryl bromides like ethyl 4-bromobenzoate is in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the formation of a C-C bond between the brominated aromatic ring and a boronic acid derivative, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

A notable example of the application of a bromo-ester intermediate in drug synthesis is in the preparation of certain conazole antifungal agents. While not a direct use of ethyl 4-bromobenzoate, the synthesis of key intermediates for these drugs involves similar bromo-ester structures. Furthermore, the synthesis of the EZH2 inhibitor EPZ-6438, a targeted cancer therapeutic, starts from a bromobenzoic acid methyl ester, highlighting the importance of this class of compounds in the development of novel medicines.

The following diagram illustrates a generalized workflow for the synthesis of a biaryl compound from a bromo-ester intermediate, a common step in drug discovery processes.

Caption: Generalized workflow for the synthesis of a biaryl ester.

Conclusion

Ethyl 4-bromobenzoate is a valuable and versatile chemical intermediate with well-defined properties and established synthesis routes. Its primary importance for researchers and drug development professionals lies in its utility as a building block for the construction of more complex, biologically active molecules. The ability to participate in powerful cross-coupling reactions makes it a key component in the synthetic chemist's toolbox for the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide on the Physical State and Appearance of Methyl 5-bromo-2-methylbenzoate

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-bromo-2-methylbenzoate, with a focus on its physical state and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its physical characteristics are determined by its molecular structure and intermolecular forces. At standard conditions, it exists as a solid.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][2][3][5] |

| Physical State (at 20°C) | Solid | [1] |

| Appearance | White to light yellow powder or crystal; also described as pale yellow or orange-red powder. | [1][6] |

| Melting Point | 45-50 °C | [1][2][6] |

| Boiling Point | 265 °C (lit.) | [1][2][6] |

| Density | 1.433 g/cm³ (Predicted) | [2][6] |

| Solubility | Soluble in Methanol.[1] Some sources also report solubility in water.[2][6][7] | |

| CAS Number | 79669-50-4 | [1][2][3] |

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid.[1] Its appearance is most commonly reported as a white to light yellow crystalline powder .[1] However, some suppliers describe it as a pale yellow or even an orange-red powder, which may indicate the presence of impurities or slight variations in the crystalline form.[6]

The physical state of a compound is fundamentally dependent on temperature and pressure, as illustrated by the diagram below.

References

- 1. This compound 79669-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 5-bromo-2-methyl-benzoate CAS#: 79669-50-4 [m.chemicalbook.com]

- 7. methyl 5-bromo-2-methyl-benzoate | 79669-50-4 [chemicalbook.com]

Methodological & Application

Synthesis of Methyl 5-bromo-2-methylbenzoate from 5-Bromo-2-methylbenzoic acid

Introduction

Methyl 5-bromo-2-methylbenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound from its corresponding carboxylic acid, 5-Bromo-2-methylbenzoic acid. The primary methods covered are the high-yielding esterification using diazomethyltrimethylsilane and the classic Fischer esterification under acidic conditions. These protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to reaction setup, execution, and product purification.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic method for the esterification of 5-Bromo-2-methylbenzoic acid depends on factors such as desired yield, available reagents, and reaction scale. Below is a summary of quantitative data for two distinct and effective methods.

| Method | Reagents | Catalyst/Mediator | Solvent | Reaction Time | Temperature | Typical Yield |

| Diazomethane (B1218177) Analog | 5-Bromo-2-methylbenzoic acid, (Trimethylsilyl)diazomethane | - | Methanol (B129727)/Hexane | 1 hour | Room Temp. | ~99%[1] |

| Fischer Esterification | 5-Bromo-2-methylbenzoic acid, Methanol | Sulfuric Acid (H₂SO₄) | Methanol | 4-24 hours | Reflux | 85-95% (estimated) |

Experimental Protocols

Protocol 1: High-Yield Synthesis using (Trimethylsilyl)diazomethane

This method offers an exceptionally high yield under mild conditions, avoiding the use of strong acids and high temperatures.

Materials:

-

5-Bromo-2-methylbenzoic acid

-

(Trimethylsilyl)diazomethane solution (2 M in hexanes)

-

Methanol

-

Ethyl acetate

-

1 M Sodium hydroxide (B78521) solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 200 mL round-bottom flask, dissolve 1.0 g (4.65 mmol) of 5-Bromo-2-methylbenzoic acid in methanol.

-

Addition of Reagent: To the stirred solution, slowly add 3.5 mL (7.0 mmol) of a 2 M solution of (trimethylsilyl)diazomethane in hexanes dropwise over 10 minutes at room temperature.[1]

-

Reaction: Stir the reaction mixture for 1 hour at room temperature.

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound is often of high purity. If necessary, further purification can be achieved by silica (B1680970) gel column chromatography.

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a classic and cost-effective method suitable for larger-scale synthesis.

Materials:

-

5-Bromo-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (23.2 mmol) of 5-Bromo-2-methylbenzoic acid.

-

Add 50 mL of anhydrous methanol. Methanol serves as both a reagent and the solvent.

-

Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the stirred mixture.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

-

Maintain the reflux for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and carefully wash with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the sulfuric acid and removes any unreacted carboxylic acid.

-

Wash the organic layer with 50 mL of brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in both synthetic protocols.

Caption: Experimental workflow for the Fischer Esterification of 5-Bromo-2-methylbenzoic acid.

Caption: High-yield synthesis workflow using a diazomethane analog.

References

Synthesis of Methyl 5-bromo-2-methylbenzoate: A Detailed Experimental Protocol

This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol details a reliable two-step process commencing with the bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid, followed by a Fischer esterification to produce the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Electrophilic Aromatic Bromination: The first step involves the regioselective bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The directing effects of the methyl group predominantly influence the position of bromination, leading to the formation of 5-bromo-2-methylbenzoic acid as the major product.

-

Fischer-Speier Esterification: The subsequent step is the acid-catalyzed esterification of 5-bromo-2-methylbenzoic acid with methanol (B129727). This classic reaction converts the carboxylic acid into its corresponding methyl ester, yielding this compound.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

Materials:

-

2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

-

Ice water

Procedure:

-

In a fume hood, dissolve 2-methylbenzoic acid in concentrated sulfuric acid within a reaction vessel equipped with a mechanical stirrer at room temperature.

-

Slowly add bromine dropwise to the solution over a period of 10 minutes. Alternatively, 1,3-dibromo-5,5-dimethylhydantoin can be used as the brominating agent.[1]

-

Stir the reaction mixture at 25°C for approximately 20 hours.[1]

-

Upon completion of the reaction, carefully pour the mixture into ice water, which will cause the product to precipitate.[1]

-

Filter the precipitated solid and wash it thoroughly with water.

-

Dry the solid overnight at 60°C.

-

For further purification, the crude product can be recrystallized from ethanol. Dissolve the crude solid in hot ethanol (at 70°C), then cool to 20°C and stir for 30 minutes, followed by further cooling to below 10°C for 3 hours to induce crystallization.[1]

-

Filter the purified crystals and dry them overnight at 60°C to obtain 5-bromo-2-methylbenzoic acid.[1]

Step 2: Synthesis of this compound (Fischer Esterification)

Materials:

-

5-bromo-2-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2-methylbenzoic acid in an excess of methanol. Methanol serves as both a reagent and the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[2]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

III. Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Step 1: Bromination of 2-methylbenzoic acid | Step 2: Fischer Esterification |

| Starting Material | 2-methylbenzoic acid | 5-bromo-2-methylbenzoic acid |

| Reagents | Bromine or DBDMH, Conc. H₂SO₄ | Methanol, Conc. H₂SO₄ (catalyst) |

| Solvent | Concentrated H₂SO₄ | Methanol |

| Reaction Temperature | 25°C | Reflux |

| Reaction Time | ~20 hours[1] | 4-12 hours |

| Product | 5-bromo-2-methylbenzoic acid | This compound |

| Typical Yield | ~88% (crude)[1] | >90% (typical for Fischer esterification) |

IV. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow and the logical progression of the synthesis.

References

Application Notes and Protocols: Synthesis of Canagliflozin Utilizing Methyl 5-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of canagliflozin (B192856), a sodium-glucose co-transporter 2 (SGLT2) inhibitor, starting from 5-bromo-2-methylbenzoic acid. While the user's request specified Methyl 5-bromo-2-methylbenzoate, extensive literature review indicates that the synthesis predominantly commences with the corresponding carboxylic acid. The acid is typically converted in situ to its more reactive acid chloride derivative for subsequent reactions. This document outlines the key synthetic transformations, providing quantitative data and step-by-step experimental procedures.

Synthetic Overview and Logical Workflow

The synthesis of canagliflozin from 5-bromo-2-methylbenzoic acid is a multi-step process that involves the construction of the core C-aryl glucoside structure. The key stages of the synthesis are:

-

Formation of the Thiophene-containing Aryl Moiety: This involves a Friedel-Crafts acylation of thiophene (B33073) with the acid chloride of 5-bromo-2-methylbenzoic acid, followed by reduction of the resulting ketone.

-

C-Glucosidation: The aryl moiety is coupled with a protected glucose derivative, typically a gluconolactone (B72293), to form the crucial carbon-carbon bond of the C-aryl glucoside.

-

Deprotection: The protecting groups on the glucose hydroxyls are removed to yield the final active pharmaceutical ingredient, canagliflozin.

The following diagram illustrates the logical workflow of the canagliflozin synthesis.

Caption: Logical workflow for the synthesis of canagliflozin.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key steps in the synthesis of canagliflozin, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone (Friedel-Crafts Acylation)

This step involves the conversion of 5-bromo-2-methylbenzoic acid to its acid chloride, followed by a Friedel-Crafts acylation reaction with thiophene.

Protocol:

-

To a suspension of 5-bromo-2-methylbenzoic acid in dichloromethane (B109758) (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride to the mixture and stir at room temperature until gas evolution ceases, indicating the formation of 5-bromo-2-methylbenzoyl chloride.

-

In a separate flask, prepare a suspension of aluminum trichloride (B1173362) (AlCl₃) in DCM and cool to 0°C.

-

To the AlCl₃ suspension, add thiophene, followed by the dropwise addition of the prepared 5-bromo-2-methylbenzoyl chloride solution.

-

Stir the reaction mixture at the specified temperature and for the designated time.

-

Upon completion, quench the reaction by slowly adding it to ice-cold water or a dilute acid solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methylbenzoic acid | [1][2] |

| Reagents | Oxalyl chloride, Thiophene, AlCl₃, DMF | [1][2] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Reaction Temperature | 0°C to room temperature | [1][2] |

| Reaction Time | 2.5 - 3 hours | [1][3] |

| Yield | 86% | [1][2] |

Step 2: Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene (Ketone Reduction)

The ketone functional group of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone is reduced in this step to a methylene (B1212753) group.

Protocol:

-

Dissolve (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone in a suitable solvent system, such as a mixture of DCM and acetonitrile.

-

Cool the solution to 0°C.

-

Add triethylsilane (Et₃SiH) to the solution.

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture.

-

Allow the reaction to warm to the specified temperature and stir until the starting material is consumed (monitored by HPLC or TLC).

-

Cool the reaction mixture back to 0°C and quench by the addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product as needed.

Quantitative Data for Ketone Reduction:

| Parameter | Value | Reference |

| Starting Material | (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone | [1][2] |

| Reagents | Triethylsilane (Et₃SiH), Boron trifluoride diethyl etherate (BF₃·OEt₂) | [1][2] |

| Solvent | Dichloromethane/Acetonitrile (1:1) | [1] |

| Reaction Temperature | 0°C to 35°C | [1][2] |

| Reaction Time | 45 minutes | [1] |

| Yield | 77% | [1][2] |

Step 3: Synthesis of Canagliflozin (C-Glucosidation and Deprotection)

This crucial step involves the formation of the C-C bond between the aryl moiety and the glucose derivative, followed by the removal of protecting groups.

Protocol:

-

Lithiation: Dissolve 2-(5-bromo-2-methylbenzyl)thiophene in anhydrous tetrahydrofuran (B95107) (THF) and cool to a very low temperature (e.g., -78°C). Add n-butyllithium (n-BuLi) dropwise to perform a lithium-halogen exchange.

-

Coupling: To the resulting aryllithium species, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in anhydrous THF while maintaining the low temperature.

-

Stir the reaction for several hours at low temperature.

-

Work-up and Deprotection: Quench the reaction with a suitable reagent (e.g., methanolic methanesulfonic acid). This step also initiates the removal of the silyl (B83357) protecting groups.

-

The resulting intermediate is then typically subjected to a final reduction and full deprotection to yield canagliflozin.

-

Purify the final product by crystallization.

Quantitative Data for C-Glucosidation:

| Parameter | Value | Reference |

| Starting Material | 2-(5-Bromo-2-methylbenzyl)thiophene | [1] |

| Reagents | n-Butyllithium, Protected Gluconolactone | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78°C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield (of coupled intermediate) | 49% (as a mixture of anomers) | [1] |

| Yield (final product after purification) | 57% | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide a visual representation of the chemical transformations and the overall experimental workflow.

References

- 1. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. WO2017064679A1 - Process for the preparation of amorphous canagliflozin - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methyl 5-bromo-2-methylbenzoate: A Versatile Building Block in Medicinal Chemistry

Introduction

Methyl 5-bromo-2-methylbenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a range of biologically active molecules. Its chemical structure, featuring a bromine atom and a methyl ester, provides two reactive sites for various chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding its synthetic utility. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the anti-diabetic drug canagliflozin (B192856) and its potential in the construction of other therapeutic agents through common cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor to 5-bromo-2-methylbenzoic acid, a crucial intermediate in the synthesis of canagliflozin. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] The general synthetic strategy involves the functionalization of the 5-bromo-2-methylbenzoyl moiety, which is a core component of the final drug structure.

Beyond its role in canagliflozin synthesis, the reactivity of the aryl bromide in this compound makes it an attractive starting material for generating libraries of compounds for drug discovery. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions enable the facile formation of carbon-carbon and carbon-nitrogen bonds, introducing molecular diversity for structure-activity relationship (SAR) studies.

Data Presentation

Synthesis of this compound

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 5-Bromo-2-methylbenzoic acid | Diazomethyltrimethylsilane, Glacial acetic acid | Methanol (B129727) | 1 h | Room Temp. | 99% | ChemicalBook |

Synthesis of a Canagliflozin Intermediate

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | N-bromosuccinimide, 2,2'-azobisisobutyronitrile | Carbon tetrachloride | 4 h | Reflux | 70% | ChemicalBook |

Experimental Protocols

Protocol 1: Esterification of 5-Bromo-2-methylbenzoic Acid to this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

5-Bromo-2-methylbenzoic acid (1.0 g, 4.7 mmol)

-

Methanol

-

2 M Diazomethyltrimethylsilane in hexane (B92381) (3.5 mL, 23.0 mmol)

-

Glacial acetic acid (16 mL)

-

Ethyl acetate (B1210297) (100 mL)

-

1 M aqueous sodium hydroxide (B78521) solution (30 mL)

-

Saturated aqueous sodium bicarbonate solution (30 mL)

-

Brine (30 mL)

-

Anhydrous sodium sulfate

-

200 mL round-bottomed flask

-

Nitrogen source

-

Syringe

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Place 5-bromo-2-methylbenzoic acid (1.0 g, 4.7 mmol) in a 200 mL round-bottomed flask under a nitrogen atmosphere.

-

Add methanol via syringe.

-

Slowly add a 2 M hexane solution of diazomethyltrimethylsilane (3.5 mL, 23.0 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add glacial acetic acid (16 mL) and continue stirring for 45 minutes.

-

Dilute the reaction mixture with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with 1 M aqueous sodium hydroxide solution (30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Bromination of this compound

This protocol details the synthesis of methyl 5-bromo-2-(bromomethyl)benzoate, a key intermediate for canagliflozin.

Materials:

-

This compound (1.04 g, 4.5 mmol)

-

Carbon tetrachloride (15 mL)

-

N-bromosuccinimide (1.49 g, 8.3 mmol)

-

2,2'-azobisisobutyronitrile (40 mg, 0.2 mmol)

-

50 mL round-bottom flask

-

Condenser

-

Nitrogen source

-

Heating mantle/oil bath

-

Stirring apparatus

-

Filtration apparatus

-